molecular formula C6H8O2 B14513384 4-Prop-1-enyloxetan-2-one CAS No. 63450-11-3

4-Prop-1-enyloxetan-2-one

Cat. No.: B14513384
CAS No.: 63450-11-3
M. Wt: 112.13 g/mol
InChI Key: JYGDLXCKZZOZAZ-UHFFFAOYSA-N
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Description

4-Prop-1-enyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with a prop-1-enyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products:

    Oxidation: Oxetanones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted oxetanes.

Mechanism of Action

The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Prop-1-enyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-enyl group enhances its reactivity and potential for diverse applications compared to other oxetane derivatives .

Properties

CAS No.

63450-11-3

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-prop-1-enyloxetan-2-one

InChI

InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3

InChI Key

JYGDLXCKZZOZAZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CC(=O)O1

Related CAS

63450-12-4

Origin of Product

United States

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